molecular formula C11H13NO2 B13585250 (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B13585250
M. Wt: 191.23 g/mol
InChI Key: VDEMEKSASUGYHM-NXEZZACHSA-N
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Description

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure. This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical properties. The presence of a phenyl group attached to the pyrrolidine ring adds to its complexity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl group. One common method is the asymmetric synthesis starting from chiral precursors. The reaction conditions often include the use of catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.

    Pyrrolidine-2-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties.

    3-phenylproline: Another chiral compound with a similar structure but different stereochemistry.

Uniqueness

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the phenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention for its diverse biological activities. This compound's unique stereochemistry and functional groups allow it to interact with various biological targets, potentially leading to therapeutic applications in fields such as cancer treatment and enzyme modulation.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. This compound can inhibit enzyme activity or modulate receptor function, influencing various biochemical pathways. The specific mechanisms depend on the biological context and the molecular targets involved.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Interactions : The compound has been shown to affect enzyme-substrate interactions, which is crucial for understanding its role in metabolic pathways and potential therapeutic applications .
  • Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, such as A549 human lung adenocarcinoma cells. The compound's efficacy was evaluated using MTT assays, revealing varying levels of cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Protein-Ligand Binding : The compound's unique structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in target proteins, enhancing its binding affinity and potential therapeutic effects .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several pyrrolidine derivatives, including this compound. The results showed that this compound exhibited a notable reduction in cell viability in A549 cells when treated at a concentration of 100 µM for 24 hours. The viability post-treatment was significantly lower compared to controls, indicating its potential as an anticancer agent .

CompoundConcentration (µM)A549 Cell Viability (%)
This compound10066
Cisplatin10050

Case Study 2: Enzyme Modulation

In another study focusing on enzyme interactions, this compound was incorporated into peptide sequences to investigate its influence on protein folding and stability. Results indicated that the presence of this compound significantly altered the structural conformation of peptides, enhancing their stability against enzymatic degradation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameMechanism of ActionBiological Activity
(2S,3S)-3-methylglutamic acidEnzyme inhibitionModerate
(2S,3S)-5-oxopyrrolidine derivativesAnticancer activityHigh
(2S,3S)-3-alkyl/alkenylglutamatesReceptor modulationLow

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1

InChI Key

VDEMEKSASUGYHM-NXEZZACHSA-N

Isomeric SMILES

C1CN[C@H]([C@H]1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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